ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)piperidine-1-carboxylate is a complex organic compound belonging to the class of piperidinecarboxylic acids. This compound is characterized by its piperidine ring, which bears a carboxylic acid group, and its unique structure that includes a valyl amino group and a 4-methylcyclohexyl carbonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)piperidine-1-carboxylate typically involves multiple stepsThe valyl amino group and the 4-methylcyclohexyl carbonyl group are then added through a series of reactions involving amide bond formation and esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and the use of catalysts to accelerate the reaction rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: This compound also contains a piperidine ring and a carboxylate group but differs in the substituents attached to the ring.
Ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]-L-leucyl}amino)-1-piperidinecarboxylate: This compound is similar in structure but contains an L-leucyl group instead of a valyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H37N3O4 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
ethyl 4-[[3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]butanoyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H37N3O4/c1-5-28-21(27)24-12-10-17(11-13-24)22-20(26)18(14(2)3)23-19(25)16-8-6-15(4)7-9-16/h14-18H,5-13H2,1-4H3,(H,22,26)(H,23,25) |
InChI Key |
ODXCNSHRNZVKAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(C(C)C)NC(=O)C2CCC(CC2)C |
Origin of Product |
United States |
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